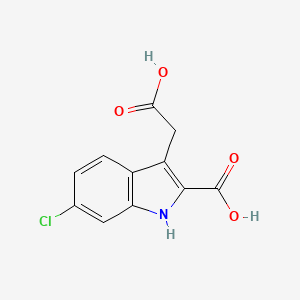

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-5-1-2-6-7(4-9(14)15)10(11(16)17)13-8(6)3-5/h1-3,13H,4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVJSFUJLMFZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157303 | |

| Record name | SC 49648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132004-39-8 | |

| Record name | SC 49648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132004398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC 49648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of indole-2-carboxylic acid, followed by the introduction of the carboxymethyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions.

Another synthetic route involves the use of a Grignard reagent to introduce the carboxymethyl group. This method involves the reaction of indole-2-carboxylic acid with a Grignard reagent, such as methylmagnesium bromide, followed by chlorination using a suitable chlorinating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to various derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that indole derivatives, including 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid, exhibit antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Cancer Research

Indole derivatives are recognized for their role in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, it has been implicated in the modulation of signaling pathways associated with tumor growth and metastasis. The ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncological studies .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole compounds. The carboxymethyl substitution enhances the bioactivity of the indole core, potentially offering protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism of action may involve the modulation of oxidative stress and inflammation pathways .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various indole derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study utilized both disk diffusion and minimum inhibitory concentration (MIC) methods to assess efficacy, revealing that this compound could serve as a scaffold for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may trigger programmed cell death through intrinsic apoptotic pathways .

Mechanism of Action

The mechanism of action of 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 3 dictates molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Molecular Weight: Bulky substituents (e.g., tert-butylamino or benzylamide groups) increase molecular weight by ~200–300 g/mol compared to simpler alkyl chains (e.g., ethyl group in 3-ethyl analog) .

- Polarity : Carboxymethyl and benzylamide groups enhance hydrophilicity, while tert-butyl or cyclohexyl groups increase lipophilicity, impacting solubility and membrane permeability .

- Spectral Data : Characteristic ¹H NMR signals for ethyl groups (δ ~1.17 ppm for CH₃) and aromatic protons (δ ~7.0–7.6 ppm) aid structural confirmation . HRMS data validate molecular formulas with precision (e.g., 532.0572 [M+H]⁺ for 5n’) .

Biological Activity

3-(Carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid is a derivative of indole known for its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.

Chemical Structure and Synthesis

The chemical structure of this compound includes a carboxymethyl group and a chlorine atom at specific positions on the indole ring. The synthesis typically involves chlorination of indole-2-carboxylic acid followed by the introduction of the carboxymethyl group using various reagents such as thionyl chloride or Grignard reagents under reflux conditions.

Antiviral Properties

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a critical enzyme in the viral replication process. The compound effectively inhibits the strand transfer activity of integrase, with reported IC50 values indicating potent antiviral activity. For instance, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 0.13 μM to 32.37 μM, demonstrating significant enhancements through structural modifications at various positions on the indole core .

Table 1: IC50 Values of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | Structural Modifications |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | Parent compound |

| Compound 20a | 0.13 | Long branch at C3 |

| Compound 17a | 3.11 | C6 halogenated benzene ring |

| Compound 4a | 10.06 | Substituted aniline at C3 |

Anticancer Activity

In addition to its antiviral properties, there is evidence suggesting that this compound may possess anticancer effects. The compound has been shown to inhibit the activity of certain enzymes involved in cancer progression, potentially leading to reduced tumor growth and proliferation. Further studies are needed to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation in various biological contexts. This effect could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The indole core can bind to enzymes and receptors, modulating their activity through various mechanisms such as:

- Enzyme Inhibition: Compounds can inhibit enzymes by binding to their active sites or allosteric sites.

- Metal Chelation: The carboxyl groups may chelate metal ions within active sites of enzymes like integrase, enhancing inhibitory effects.

- Hydrophobic Interactions: Structural modifications that increase hydrophobicity can improve binding affinity to target proteins.

Case Studies

Several case studies have investigated the biological activities of this compound and its derivatives:

- HIV Integrase Inhibition: A study demonstrated that structural modifications significantly enhanced the inhibitory effect against HIV integrase, with specific derivatives achieving IC50 values as low as 0.13 μM .

- Anticancer Studies: Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.

- Inflammation Models: In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in cellular models, indicating its potential use in treating inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for preparing 3-(carboxymethyl)-6-chloro-1H-indole-2-carboxylic acid, and what key reaction conditions must be optimized?

Answer:

The compound can be synthesized via two primary routes:

- Route 1: Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with appropriate nucleophiles (e.g., aminothiazolones) under reflux in acetic acid for 3–5 hours. This method requires precise stoichiometric ratios (1.0–1.1 equiv) and temperature control to avoid side reactions .

- Route 2: Hydrolysis of ester precursors, such as ethyl 6-chloro-1H-indole-3-carboxylate, using acidic or basic conditions to yield the carboxylic acid moiety. For example, hydrolysis under aqueous NaOH at elevated temperatures (60–80°C) ensures complete conversion while minimizing decomposition .

Key optimizations: - Reaction time and temperature: Prolonged reflux (>5 hours) may lead to decomposition, while insufficient time reduces yield.

- Purification: Use gradient elution in HPLC with a C18 column to separate polar byproducts .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR: Confirm regiochemistry and substitution patterns. The indole NH proton appears as a broad singlet (~δ 12 ppm), while the carboxymethyl group shows distinct carbonyl (δ 170–175 ppm in 13C) and methylene signals (δ 3.5–4.0 ppm in 1H) .

- IR Spectroscopy: Detect characteristic stretches for carboxylic acid (O-H: ~2500–3000 cm⁻¹; C=O: ~1680–1720 cm⁻¹) and indole ring vibrations (C-N: ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]+: ~254.04 Da) and isotopic patterns consistent with chlorine substitution .

Advanced: How can researchers address solubility challenges during the purification of this compound, particularly in aqueous vs organic systems?

Answer:

- Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by dropwise addition of water to induce crystallization. Avoid high aqueous content, which may precipitate impurities prematurely .

- Ion-pair chromatography: Employ tetrabutylammonium bromide (TBAB) as an ion-pair agent in reverse-phase HPLC to improve peak resolution for polar derivatives .

- pH adjustment: At pH > 5, the carboxylic acid group deprotonates, increasing aqueous solubility. Acidify to pH 2–3 during extraction to recover the compound in organic phases (e.g., ethyl acetate) .

Advanced: What strategies are recommended for analyzing potential decomposition products of this compound under varying pH conditions?

Answer:

- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS to identify products (e.g., decarboxylation or ring-opening derivatives) .

- Stability-indicating assays: Use UPLC with a BEH C18 column (1.7 µm particles) and a mobile phase of 0.1% formic acid in water/acetonitrile. Degradation products typically elute earlier due to reduced hydrophobicity .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved P95 respirator if airborne particulates are generated during weighing .

- Ventilation: Conduct reactions in a fume hood to minimize inhalation risks. Avoid skin contact, as carboxylic acids may cause irritation .

- Spill management: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry methods (e.g., DFT calculations) predict the reactivity of the carboxymethyl group in further derivatization reactions?

Answer:

- DFT modeling: Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The carboxymethyl group’s carbonyl carbon is highly electrophilic (LUMO ~ -1.5 eV), favoring nucleophilic attacks (e.g., amidation) .

- Solvent effects: Simulate reaction pathways in implicit solvents (e.g., water, DMSO) using COSMO-RS to predict activation energies. Polar solvents stabilize transition states for esterification .

- Validation: Cross-reference computed IR and NMR spectra with experimental data to refine models .

Basic: What are the critical stability considerations for long-term storage of this compound?

Answer:

- Storage conditions: Store at -20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Light sensitivity: Protect from UV exposure by using amber glass vials. Extended light exposure may cause indole ring photo-oxidation .

Advanced: How can contradictory spectroscopic data (e.g., conflicting melting points or NMR shifts) be resolved during structural characterization?

Answer:

- Cross-validation: Compare data with structurally analogous compounds (e.g., 6-chloroindole-2-carboxylic acid derivatives) to identify systematic errors .

- Crystallography: Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) and perform X-ray diffraction to unambiguously confirm regiochemistry .

- Dynamic NMR: For tautomeric or conformational ambiguities, conduct variable-temperature NMR to observe exchange processes (e.g., keto-enol equilibria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.